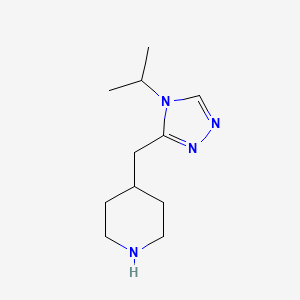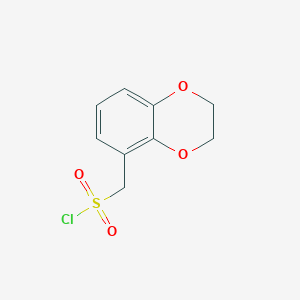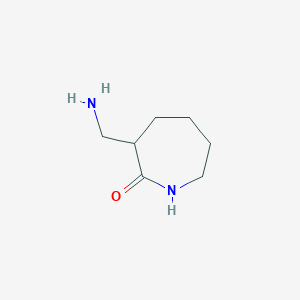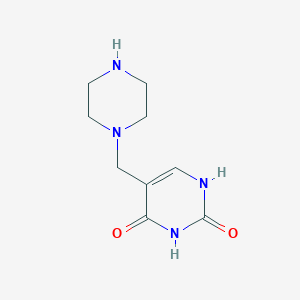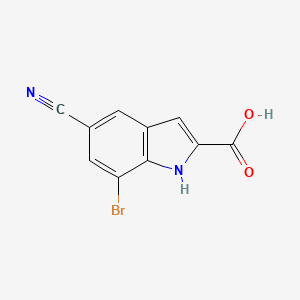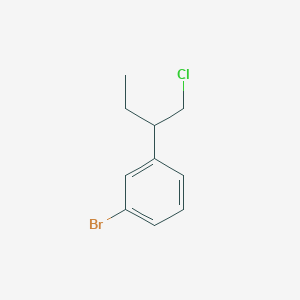
(2R)-4-Amino-1-ethoxybutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Amino-1-ethoxybutan-2-ol is an organic compound with the molecular formula C6H15NO2. This compound is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a butane backbone. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-ethoxybutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of ®-2-amino-1-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the butane backbone.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Amino-1-ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Scientific Research Applications
(2R)-4-Amino-1-ethoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group can enhance the compound’s solubility and bioavailability. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Amino-1-ethoxybutan-2-ol: The enantiomer of (2R)-4-Amino-1-ethoxybutan-2-ol, with a different spatial arrangement of atoms.
4-Amino-1-butanol: Lacks the ethoxy group, resulting in different chemical properties.
2-Amino-1-ethoxybutane: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific configuration and the presence of both an ethoxy group and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2R)-4-amino-1-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
InChI Key |
NUBQLNNGXSPDJE-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC[C@@H](CCN)O |
Canonical SMILES |
CCOCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
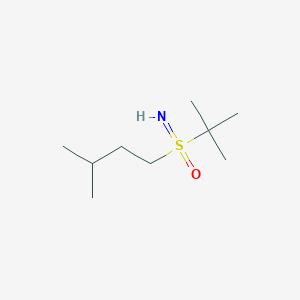

![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
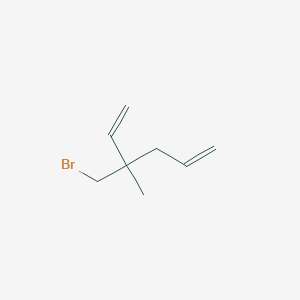
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
